N-(2,5-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide features a structurally complex framework combining a cyclopenta[d]pyrimidinone core, a thioacetamide linker, and a 2,5-dimethoxyphenyl group. Its synthesis likely follows methodologies analogous to related thioacetamide derivatives, such as alkylation of thiopyrimidinones with chloroacetamides under basic conditions . The morpholinopropyl substituent on the pyrimidine ring may enhance solubility and pharmacokinetic properties compared to simpler alkyl chains, while the dimethoxyphenyl group could influence electronic and steric interactions in biological systems. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs have demonstrated relevance in medicinal chemistry, particularly as enzyme inhibitors or cytotoxic agents .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-31-17-7-8-21(32-2)19(15-17)25-22(29)16-34-23-18-5-3-6-20(18)28(24(30)26-23)10-4-9-27-11-13-33-14-12-27/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRMSKJSWGXMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 488.6 g/mol. Its structure features a dimethoxyphenyl moiety and a morpholinopropyl group linked to a cyclopentapyrimidine derivative. The presence of sulfur in the thioacetamide group is noteworthy for its potential reactivity and biological interactions.
Synthesis
The synthesis of this compound has been explored using various methodologies, including microwave-assisted techniques that enhance reaction efficiency and yield. For instance, the synthesis process typically involves the reaction of appropriate precursors under controlled conditions to yield the desired thioacetamide derivative .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. A study reported that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The compound has also been tested for antifungal activity against common pathogens such as Candida species. Results indicated promising antifungal effects, suggesting potential for therapeutic use in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays:
- Cell Viability Assays : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be in the low micromolar range (approximately 5–10 µM), indicating potent activity .
- Mechanism of Action : The proposed mechanism includes inhibition of key cellular pathways involved in tumor growth and survival, such as NF-kB signaling. This inhibition leads to reduced cell proliferation and increased apoptosis .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability. However, detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to assess safety and efficacy comprehensively.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticancer Efficacy : A derivative similar to the compound was tested on human cancer cell lines and demonstrated significant cytotoxicity through ROS (reactive oxygen species) generation without inducing significant DNA damage .
- Antimicrobial Studies : Various derivatives were analyzed for their antimicrobial properties against clinical isolates of bacteria and fungi. Results indicated a broad spectrum of activity with some derivatives exhibiting MIC (Minimum Inhibitory Concentration) values lower than standard antibiotics .
Scientific Research Applications
Structural Features
The compound features a dimethoxyphenyl group and a morpholinopropyl moiety linked to a cyclopentapyrimidine derivative. The inclusion of sulfur in the thioacetamide group enhances its potential for biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties:
- Antibacterial Activity : Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives inhibited bacterial growth significantly.
- Antifungal Activity : The compound has demonstrated antifungal effects against pathogens like Candida species, suggesting its potential for therapeutic use in fungal infections.
Anticancer Activity
The anticancer potential of this compound has been extensively studied:
- Cell Viability Assays : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values reported in the low micromolar range (approximately 5–10 µM).
- Mechanism of Action : The proposed mechanism includes the inhibition of critical cellular pathways involved in tumor growth and survival, particularly NF-kB signaling. This inhibition leads to reduced cell proliferation and increased apoptosis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption Characteristics : Favorable absorption with moderate bioavailability.
- ADMET Profiling : Detailed assessments of Absorption, Distribution, Metabolism, Excretion, and Toxicity are necessary to comprehensively evaluate safety and efficacy.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticancer Efficacy : A derivative similar to this compound was tested on human cancer cell lines and demonstrated significant cytotoxicity through reactive oxygen species generation without inducing significant DNA damage.
- Antimicrobial Studies : Various derivatives were analyzed for their antimicrobial properties against clinical isolates of bacteria and fungi. Results indicated a broad spectrum of activity with some derivatives exhibiting minimum inhibitory concentration (MIC) values lower than standard antibiotics.
Summary Table of Biological Activities
| Activity Type | Observations | Reference Source |
|---|---|---|
| Antibacterial | Effective against Gram-positive/negative strains | |
| Antifungal | Promising effects against Candida species | |
| Anticancer | Induces apoptosis in A549 and MCF-7 cell lines | |
| Mechanism | Inhibition of NF-kB signaling pathway |
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
- Substituents : 4-chlorophenyl, distyrylpyridine core.
- Synthesis: Reacted 2-chloro-N-(4-chlorophenyl)acetamide with a pyridine precursor under reflux (ethanol, sodium acetate).
- Yield : 85% (pale orange crystals).
- Key Differences: The pyridine core and styryl groups contrast with the cyclopenta[d]pyrimidinone in the target compound. The chloro substituent may reduce solubility compared to dimethoxy groups.
N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide ()
- Substituents: Cyclopenta[4,5]thieno[2,3-d]pyrimidine core, unsubstituted phenyl.
- Yield : 53% (grey solid, m.p. 197–198°C).
- Spectral Data : LC-MS m/z 326.0 [M+H]⁺; NMR confirms acetamide and aromatic protons.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Substituents: 2,3-dichlorophenyl, 4-methylpyrimidinone.
- Yield : 80% (m.p. 230°C).
- Spectral Data : ¹H NMR (DMSO-d6) δ 12.50 (NH), 10.10 (NHCO), 7.82–7.28 (aromatic H); m/z 344.21 [M+H]⁺.
- Key Differences: Dichlorophenyl and methylpyrimidinone substituents may confer higher lipophilicity but lower solubility than the dimethoxyphenyl-morpholinopropyl combination.
Comparative Data Table
Substituent Effects and Trends
- Solubility: Morpholinopropyl and dimethoxyphenyl groups (target compound) likely improve aqueous solubility compared to chlorophenyl or dichlorophenyl analogues .
- Synthetic Efficiency: Higher yields (80–85%) are achieved with simpler pyrimidinone cores () than fused thienopyrimidine systems (53%, ).
- Thermal Stability : Melting points correlate with crystallinity; dichlorophenyl derivatives (230°C) exhibit higher thermal stability than phenyl or chlorophenyl analogues .
Q & A
Q. How can researchers design robust animal studies to evaluate therapeutic efficacy while minimizing variability?
- Methodology : Use genetically homogeneous strains (e.g., C57BL/6 mice) and block randomization by weight/age. Include sham-treated and vehicle controls. Power analysis (G*Power) ensures adequate sample size (n ≥ 8/group). Blind dosing and outcome assessments. For chronic studies, monitor body weight, organ indices, and behavioral endpoints weekly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
